2-Amino-4-methyl-6-ethylaminopyrimidine
Overview
Description
2-Amino-4-methyl-6-ethylaminopyrimidine is a chemical compound with the molecular formula C7H12N4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-ethylaminopyrimidine can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable amine in the presence of a base such as triethylamine. This reaction typically occurs under solvent-free conditions at elevated temperatures (80-90°C) and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methyl-6-ethylaminopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-4-methyl-6-ethylaminopyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-6-ethylaminopyrimidine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, the compound binds to the active site of the enzyme, preventing its activity. This inhibition can lead to reduced levels of glucuronides, which are involved in various pathological conditions . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4-methylpyridine
- 2-Acetyl-4-methylpyridine
Comparison: 2-Amino-4-methyl-6-ethylaminopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dichloropyrimidine, it has an ethylamino group that enhances its solubility and reactivity. In contrast to 2-Amino-4-methylpyridine, the presence of an additional amino group on the pyrimidine ring provides more sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-N-ethyl-6-methylpyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOFFGOGSNRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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